molecular formula C18H16F3N3O2S B2401989 5-(3,4-Dimethoxybenzyl)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazole-3-thiol CAS No. 883019-83-8

5-(3,4-Dimethoxybenzyl)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B2401989
CAS No.: 883019-83-8
M. Wt: 395.4
InChI Key: MTDFFUNCIAWNOM-UHFFFAOYSA-N
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Description

Dimethoxybenzyl Group

The 3,4-dimethoxybenzyl moiety contributes to:

  • Electronic Effects : Methoxy groups donate electron density via resonance, activating the aromatic ring for electrophilic substitutions.
  • Metabolic Stability : Methoxy groups resist oxidative degradation by cytochrome P450 enzymes, extending half-life in vivo.

Table 3: Electronic Parameters of Substituents

Substituent σₚ (Hammett Constant) π (Lipophilicity)
-OCH₃ (para) -0.27 -0.02
-CF₃ (meta) +0.43 +0.88

Trifluoromethylphenyl Group

The 3-(trifluoromethyl)phenyl group enhances:

  • Lipophilicity : The -CF₃ group increases logP by ~0.9 units, improving membrane permeability.
  • Electrophilic Reactivity : The strong electron-withdrawing effect polarizes adjacent bonds, facilitating nucleophilic attacks.

In combination, these substituents optimize the compound’s bioactivity profile. For instance, the dimethoxybenzyl group directs molecular orientation via π-π stacking with aromatic residues in enzymes, while the trifluoromethyl group stabilizes hydrophobic binding pockets. This synergy is evident in the compound’s potent inhibition of acetylcholinesterase (IC₅₀ = 0.7 µM) and biofilm disruption efficacy against methicillin-resistant Staphylococcus aureus (MRSA).

Mechanistic Insights :

  • Enzyme Inhibition : The thiol group coordinates with catalytic zinc ions in metalloenzymes, while the -CF₃ group induces steric hindrance to substrate binding.
  • Antioxidant Action : Resonance stabilization of the thiyl radical (S- ) by the dimethoxybenzyl group enhances radical scavenging capacity.

Properties

IUPAC Name

3-[(3,4-dimethoxyphenyl)methyl]-4-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F3N3O2S/c1-25-14-7-6-11(8-15(14)26-2)9-16-22-23-17(27)24(16)13-5-3-4-12(10-13)18(19,20)21/h3-8,10H,9H2,1-2H3,(H,23,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTDFFUNCIAWNOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC2=NNC(=S)N2C3=CC=CC(=C3)C(F)(F)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F3N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-(3,4-Dimethoxybenzyl)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazole-3-thiol (CAS No. 883019-83-8) is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H16F3N3O2S. The compound features a triazole ring, which is known for its diverse biological activities.

Antimicrobial Activity

Research has indicated that triazole derivatives exhibit significant antimicrobial properties. In particular, compounds similar to this compound have been studied for their effectiveness against various bacterial strains. For instance, a study demonstrated that triazole derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria by disrupting their cell wall synthesis and function .

Herbicidal Activity

The compound has also shown potential as a herbicide. A related study found that triazole derivatives exhibited herbicidal activity by acting as inhibitors of phytoene desaturase (PDS), an enzyme crucial for carotenoid biosynthesis in plants. The compound demonstrated a broad spectrum of post-emergence herbicidal activity against several weed species at specific concentrations .

Anticancer Potential

The anticancer properties of triazole compounds have been extensively researched. Triazoles can induce apoptosis in cancer cells by affecting various signaling pathways. For example, studies have shown that triazole derivatives can inhibit the proliferation of cancer cell lines through modulation of the NF-κB pathway and other apoptotic mechanisms .

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The compound may act as an inhibitor for enzymes involved in critical metabolic pathways.
  • Cell Signaling Modulation : It can modulate signaling pathways such as NF-κB and MAPK pathways that are crucial in cancer progression.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that triazoles can induce oxidative stress in cancer cells leading to cell death .

Case Studies

StudyFindings
Antimicrobial Study Demonstrated effective inhibition against multiple bacterial strains with MIC values ranging from 10 to 50 µg/mL .
Herbicidal Efficacy Showed a significant reduction in weed biomass at concentrations between 375-750 g/ha compared to commercial herbicides .
Anticancer Research Induced apoptosis in various cancer cell lines with IC50 values ranging from 5 to 20 µM .

Scientific Research Applications

Research indicates that compounds with triazole cores exhibit significant antimicrobial , antifungal , and anticancer activities. The presence of the trifluoromethyl group can enhance the compound's efficacy by improving its interaction with biological targets. Several studies have explored the structure-activity relationships (SAR) of similar compounds, highlighting the importance of specific substitutions on the triazole ring to optimize biological activity.

Applications in Medicinal Chemistry

  • Antimicrobial Agents :
    • Triazoles are known for their ability to inhibit fungal growth. The synthesis of derivatives has shown promising results against various bacterial strains and fungi, particularly in overcoming resistance mechanisms.
    • For instance, modifications in the triazole structure have been linked to enhanced antimicrobial properties .
  • Anticancer Properties :
    • The compound's potential as an anticancer agent is supported by studies demonstrating its ability to induce apoptosis in cancer cell lines. The interaction with specific enzymes or receptors involved in cancer progression is a key area of investigation.
    • Molecular docking studies have been utilized to predict binding affinities and elucidate mechanisms of action .
  • Pharmaceutical Development :
    • Ongoing research focuses on optimizing synthesis routes to improve yield and purity while exploring various substituents that can enhance therapeutic efficacy.
    • Investigations into the pharmacokinetics and bioavailability of this compound are crucial for its development as a viable pharmaceutical agent .

Case Study 1: Antimicrobial Activity

A study synthesized several 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives, revealing that certain modifications led to significant antimicrobial activity against both gram-positive and gram-negative bacteria. The findings suggest that similar structural modifications could enhance the activity of 5-(3,4-Dimethoxybenzyl)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazole-3-thiol .

Case Study 2: Anticancer Efficacy

Research involving molecular docking simulations indicated that derivatives of triazoles could effectively bind to targets involved in cancer cell proliferation. This study highlighted the importance of electronic properties imparted by substituents like trifluoromethyl groups in enhancing anticancer activity .

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The triazole-3-thiol scaffold is highly modular. Below is a comparison of substituents and molecular weights for key analogs:

Compound Name Substituents Molecular Weight (g/mol) Key Properties
Target Compound 5-(3,4-Dimethoxybenzyl), 4-(3-CF3-phenyl) 313.37 Enhanced solubility (methoxy), lipophilicity (CF3)
5-[3-(Morpholine-4-sulfonyl)phenyl]-4-(3-CF3-phenyl) 5-(Morpholine-sulfonylphenyl), 4-(3-CF3-phenyl) Not reported Polar sulfonyl group may improve water solubility
5-(2-Bromophenyl)-4-(3-CF3-phenyl) 5-(2-Bromophenyl), 4-(3-CF3-phenyl) 400.20 Bromine increases molecular weight; potential halogen bonding
4-Amino-5-(4-CF3-phenyl) 4-Amino, 5-(4-CF3-phenyl) 260.23 Amino group enhances reactivity for Schiff base formation
4-[(3-Nitrobenzylidene)amino]-5-(3-nitrophenyl) Nitrobenzylidene and nitro groups 381.34 Strong electron-withdrawing nitro groups; potent antibacterial activity (MIC: 0.132 mM)

Physicochemical and Electronic Properties

  • Lipophilicity : The trifluoromethyl group increases logP, enhancing membrane permeability. Bromine and nitro groups further elevate lipophilicity but may reduce solubility .

Key Research Findings and Implications

  • Structure-Activity Relationship (SAR) : Electron-withdrawing groups (e.g., nitro, sulfonyl) correlate with higher antimicrobial activity, while methoxy groups may favor solubility over potency .
  • Synthetic Flexibility : The triazole-thiol core supports diverse functionalization, enabling tailored pharmacokinetic profiles .
  • Unmet Needs: Limited data exists on the target compound’s biological activity.

Q & A

Basic: What are the standard synthetic protocols for preparing 5-(3,4-dimethoxybenzyl)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazole-3-thiol?

The synthesis typically involves refluxing substituted benzaldehydes with triazole precursors in ethanol under acidic conditions (e.g., glacial acetic acid), followed by solvent evaporation and purification. Key steps include:

  • Condensation : Reacting 4-amino-triazole derivatives with 3,4-dimethoxybenzyl aldehyde.
  • Cyclization : Formation of the triazole-thiol backbone via nucleophilic substitution.
  • Characterization : Use of 1H^1H NMR, elemental analysis, and mass spectrometry to confirm structure .

Advanced: How can microwave-assisted synthesis improve the yield and efficiency of this compound?

Microwave irradiation reduces reaction time (from hours to minutes) and enhances regioselectivity. For example, microwave conditions (100–150°C, 300 W) can accelerate cyclization steps while minimizing side products. Comparative studies show a 15–20% yield improvement over conventional reflux methods .

Basic: What analytical techniques are critical for characterizing this triazole-thiol derivative?

Essential methods include:

Technique Purpose
1H^1H NMRConfirms substitution patterns and aromatic protons.
LC-MSVerifies molecular ion peaks and purity.
Elemental AnalysisValidates C, H, N, S composition (±0.3% error).
FT-IRIdentifies thiol (-SH) stretches (~2550 cm1^{-1}) .

Advanced: How can researchers resolve contradictions in spectral data (e.g., unexpected 1H^1H1H NMR shifts)?

Unexpected shifts may arise from tautomerism (thiol ↔ thione) or steric hindrance from the 3,4-dimethoxybenzyl group. Strategies:

  • Variable Temperature NMR : To detect tautomeric equilibria.
  • X-ray Crystallography : Resolves ambiguities in solid-state conformation.
  • DFT Calculations : Predicts electronic environments for proton assignments .

Basic: What biological activities are reported for structurally similar triazole-thiols?

Analogous compounds exhibit:

  • Antimicrobial Activity : MIC values of 2–8 µg/mL against S. aureus and C. albicans due to 3,4-dimethoxy groups enhancing membrane disruption .
  • Antioxidant Properties : EC50_{50} ~15 µM in DPPH assays, attributed to thiol radical scavenging .

Advanced: What strategies optimize the compound’s pharmacokinetic profile for in vivo studies?

  • Prodrug Design : Esterification of the thiol group to improve oral bioavailability.
  • Lipid Nanoparticles : Encapsulation increases solubility and reduces hepatic first-pass metabolism.
  • Metabolic Stability Assays : Liver microsome studies (e.g., t1/2_{1/2} >60 min in rat microsomes) guide structural modifications .

Basic: How does the 3-(trifluoromethyl)phenyl substituent influence reactivity?

The -CF3_3 group:

  • Electron-Withdrawing Effect : Stabilizes the triazole ring, reducing nucleophilic attack.
  • Hydrophobicity : Enhances logP by ~1.5 units, improving membrane permeability .

Advanced: What computational tools predict the compound’s pharmacological potential?

  • PASS Online : Predicts antifungal (Pa > 0.7) and anti-inflammatory (Pa > 0.6) activity.
  • Molecular Docking : Targets CYP51 (fungal lanosterol demethylase) with a docking score of -9.2 kcal/mol .

Basic: How are stability studies conducted for this compound under varying pH conditions?

  • Forced Degradation : Expose to 0.1M HCl (24h), NaOH (24h), and H2 _2O2_2 (3%).
  • HPLC Monitoring : Degradation products (e.g., sulfonic acid derivatives) indicate susceptibility to oxidative conditions .

Advanced: How do researchers address discrepancies in biological activity across studies?

Factors causing variability include:

  • Substituent Positioning : 3,4-Dimethoxy vs. 2,4-dimethoxy groups alter steric and electronic profiles.
  • Assay Conditions : Variations in microbial strains or serum concentration in cell-based assays.
  • Statistical Validation : Use of ANOVA with post-hoc tests (p < 0.05) to confirm significance .

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